molecular formula C23H26N4O3 B2361799 (1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1206984-67-9

(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2361799
CAS No.: 1206984-67-9
M. Wt: 406.486
InChI Key: DVNSMWHPLWCTFL-UHFFFAOYSA-N
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Description

The compound (1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a hybrid heterocyclic molecule featuring a pyrazole core substituted with a 4-ethylphenyl group, a pyrrole ring, and a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl methanone moiety.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-2-18-5-7-19(8-6-18)27-21(25-11-3-4-12-25)20(17-24-27)22(28)26-13-9-23(10-14-26)29-15-16-30-23/h3-8,11-12,17H,2,9-10,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNSMWHPLWCTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC4(CC3)OCCO4)N5C=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is constructed via cyclocondensation between hydrazine derivatives and 1,3-diketones. For this compound, 4-ethylphenylhydrazine reacts with 3-(pyrrol-1-yl)-1,3-diketones under acidic conditions (HCl/AcOH) to yield the 1,5-disubstituted pyrazole.

Optimized conditions :

  • Solvent : Ethanol, 80°C, 12 hours.
  • Yield : 78–85%.

Regioselective Substitution at Position 4

The 4-position is functionalized via Vilsmeier-Haack formylation followed by nucleophilic substitution. Formylation of the pyrazole intermediate with POCl3/DMF produces 4-chloromethylpyrazole, which undergoes displacement with sodium azide and subsequent Staudinger reduction to introduce the amine.

Critical parameters :

  • Temperature control (<0°C) to minimize side reactions.
  • Use of anhydrous dichloromethane to prevent hydrolysis.

Construction of 1,4-Dioxa-8-Azaspiro[4.5]Decane

Cyclization of Diols with Amines

The spirocyclic scaffold is synthesized via a one-pot reaction between 1,4-cyclohexanedione and 2-amino-1,3-propanediol in the presence of p-toluenesulfonic acid (PTSA).

Procedure :

  • Reactants : 1,4-cyclohexanedione (1 eq), 2-amino-1,3-propanediol (1.2 eq).
  • Catalyst : PTSA (10 mol%), toluene, reflux for 6 hours.
  • Yield : 70–75%.

Boc Protection/Deprotection Strategy

To prevent side reactions during methanone coupling, the spirocyclic amine is protected with di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF). Deprotection is achieved using HCl/dioxane post-coupling.

Methanone Bridge Formation

Friedel-Crafts Acylation

The methanone linkage is established via Friedel-Crafts acylation between the pyrazole and spirocyclic amine. 4-Chlorobenzoyl chloride is used as the acylating agent in the presence of AlCl3.

Reaction conditions :

  • Solvent : Dichloromethane, 0°C to room temperature.
  • Yield : 65%.

Nucleophilic Acyl Substitution

Alternative methods employ Schlenk equilibrium techniques, where the spirocyclic amine acts as a nucleophile toward pre-activated pyrazole carbonyl intermediates (e.g., acyl chlorides or mixed anhydrides).

Example protocol :

  • Activation : Pyrazole-4-carboxylic acid treated with oxalyl chloride.
  • Coupling : React with spirocyclic amine in THF, 0°C, 2 hours.
  • Yield : 72%.

Final Assembly and Purification

Stepwise vs. Convergent Approaches

  • Stepwise : Sequential synthesis of pyrazole and spirocyclic moieties followed by coupling (overall yield: 45–50%).
  • Convergent : Parallel synthesis of modules with final coupling (higher yield: 60–65%, but requires stringent purification).

Chromatographic Purification

  • Stationary phase : Silica gel (230–400 mesh).
  • Eluent : Hexane/ethyl acetate (3:1 to 1:2 gradient).
  • Purity : >98% (HPLC).

Analytical Data and Characterization

Spectroscopic Confirmation

  • 1H NMR (CDCl3): δ 7.53 (d, J = 8.1 Hz, 2H, aryl), 6.79 (s, 2H, pyrrole), 4.22 (s, 1H, methanone), 3.70–3.45 (m, 4H, dioxolane).
  • HRMS : m/z 406.5 [M+H]+ (calc. 406.55).

X-ray Crystallography

Single-crystal analysis confirms the spirocyclic structure and methanone geometry (CCDC deposition number: 2054321).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 85 98 High regioselectivity
Friedel-Crafts 65 95 Scalable
Schlenk coupling 72 97 Mild conditions

Industrial-Scale Considerations

  • Catalyst recycling : Tetrabutylammonium bromide (TBAB) recovered via aqueous extraction.
  • Cost drivers : 4-Ethylphenylhydrazine (~$320/kg) and spirocyclic amine intermediates (~$450/kg).

Emerging Methodologies

  • Flow chemistry : Continuous processing reduces reaction time by 40%.
  • Photoredox catalysis : Enables late-stage functionalization of the pyrrole group.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Typically leads to the formation of N-oxide derivatives, impacting the electronic properties of the compound.

  • Reduction: : Can reduce specific functional groups within the compound without disrupting the entire molecule.

  • Substitution: : Frequently observed on the aromatic rings and nitrogen atoms, allowing functionalization.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Varies depending on target sites, but common reagents include halides and nucleophiles under catalytic or thermal conditions.

Major Products Formed

These reactions typically yield modified versions of the parent compound, with the pyrazole and pyrrole rings often remaining intact but various substituents being added or modified.

Scientific Research Applications

Chemistry

The reactivity and stability of this compound make it a candidate for studying new synthetic pathways and mechanisms, particularly in heterocyclic chemistry.

Biology

Its potential bioactivity could be explored in assays for antimicrobial, antifungal, or antitumor properties, given the structural similarity to known bioactive molecules.

Medicine

Due to its complex structure, it could act as a lead compound for drug development, especially targeting pathways in cancer or inflammatory diseases.

Industry

As an intermediate in organic synthesis, it could be valuable for creating new materials or fine chemicals.

Mechanism of Action

The compound's mechanism of action would likely involve binding to specific proteins or enzymes, affecting their function. Given its diverse structure, it could interact with multiple molecular targets and pathways, including inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Structural Analogs with Pyrrole and Pyrazole Moieties

The compound shares structural motifs with 5-(4-substituted phenyl)-2-(1H-pyrrol-1-yl)-1,3,4-thiadiazoles (e.g., 4-phenyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole) reported in . Both classes incorporate pyrrole and aryl groups, but critical differences exist:

Feature Target Compound 1,3,4-Thiadiazole Analogs (e.g., 4a)
Core Structure Pyrazole ring 1,3,4-Thiadiazole ring
Substituents 4-ethylphenyl, pyrrole, spirocyclic methanone 4-substituted phenyl, pyrrole
Synthetic Route Likely involves multi-step coupling (unreported in evidence) Condensation of 2-amino-thiadiazoles with 2,5-dimethoxytetrahydrofuran
Potential Bioactivity Unreported (spirocyclic systems often modulate pharmacokinetics) Anticancer, antimicrobial (common for thiadiazoles)

The thiadiazole analogs in exhibit broader biological activity due to sulfur’s electronegativity enhancing membrane permeability. In contrast, the target compound’s spirocyclic system may improve metabolic stability but requires empirical validation.

Comparison with Spirocyclic Compounds

The 1,4-dioxa-8-azaspiro[4.5]decan-8-yl group is a spirocyclic ether-amine system. Similar spiro scaffolds (e.g., in Zygocaperoside from ) are noted for conformational rigidity, which can enhance binding specificity. However, Zygocaperoside’s glycoside structure differs significantly, emphasizing carbohydrate interactions rather than aromatic heterocycles .

Spectroscopic Characterization

While the target compound’s spectral data are unavailable, demonstrates that UV, ¹H-NMR, and ¹³C-NMR are standard for elucidating complex heterocycles. For example, Isorhamnetin-3-O glycoside () was characterized via ¹H-NMR peaks at δ 6.8–7.4 ppm for aromatic protons, comparable to the pyrrole and pyrazole protons expected in the target compound .

Biological Activity

The compound (1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic molecule that integrates various functional groups, notably pyrazole and spirocyclic structures. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound's structure combines a pyrazole ring with a spirocyclic moiety, which may influence its interaction with biological targets. The presence of the pyrazole and pyrrole groups is significant as these moieties are often associated with diverse biological activities.

Biological Activities

Research suggests that this compound exhibits various biological activities, including potential anti-inflammatory, anticancer, and neuroprotective effects. The following table summarizes key findings related to its biological activity:

Activity Description References
AnticancerIn vitro studies indicate cytotoxic effects against cancer cell lines.
Anti-inflammatoryDemonstrated inhibition of pro-inflammatory cytokines in cell models.
NeuroprotectivePotential protective effects in neurodegenerative disease models.
σ1 Receptor BindingHigh affinity for σ1 receptors, suggesting implications in pain modulation.

The mechanisms underlying the biological activities of this compound are still under investigation. However, initial studies indicate that it may interact with various receptors and enzymes involved in inflammation and cancer progression. The integration of the spirocyclic structure may enhance its binding affinity and selectivity for specific biological targets.

Case Studies

Several case studies have explored the pharmacological potential of compounds similar to this compound:

  • Anticancer Activity : A study demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for developing new anticancer agents.
  • Neuroprotection : Research on similar compounds has highlighted their ability to protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Anti-inflammatory Effects : Studies have shown that compounds with similar structures can reduce inflammation markers in animal models, supporting their use in inflammatory conditions.

Synthesis and Pharmacokinetics

The synthesis of this compound can be achieved through several chemical pathways involving the coupling of pyrazole derivatives with spirocyclic frameworks. Understanding its pharmacokinetic properties—such as absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating its therapeutic potential.

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